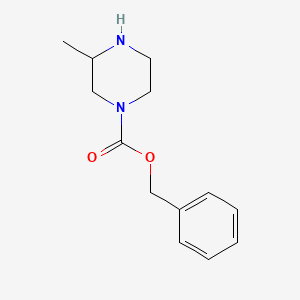

Benzyl 3-methylpiperazine-1-carboxylate

Übersicht

Beschreibung

Benzyl 3-methylpiperazine-1-carboxylate: is an organic compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl 3-methylpiperazine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 3-methylpiperazine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of byproducts. The use of automated systems and reactors can enhance the scalability and reproducibility of the synthesis .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic systems allow substitution reactions at activated positions.

Key Findings :

- SNAr reactions proceed efficiently under palladium catalysis with ligands like BINAP .

- Steric effects from the 3-methyl group influence regioselectivity .

Palladium-Catalyzed Cross-Coupling Reactions

The benzyl-protected piperazine participates in Buchwald-Hartwig and Suzuki-Miyaura couplings.

Mechanistic Insights :

- Electron-rich aryl halides enhance coupling efficiency .

- Chiral ligands preserve stereochemistry during cross-couplings .

Alkylation and Acylation

The secondary amine in the piperazine ring undergoes alkylation/acylation.

| Reagent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Methyl acrylate | NaBH(OAc)₃, DCE, 4Å MS, rt | N-Alkylated piperazine | 72% | |

| Benzyl chloroformate | K₂CO₃, DMF, 0°C → rt | Double Cbz-protected piperazine | 89% |

Notable Observations :

- Selective monoalkylation is achievable using mild reducing agents .

- Acylation under basic conditions avoids ring-opening side reactions .

Reduction and Oxidation

The carboxylate group and piperazine ring undergo redox transformations.

| Reaction Type | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C, EtOH | Deprotected 3-methylpiperazine | 95% | |

| Oxidation to N-Oxide | m-CPBA, CH₂Cl₂, 0°C → rt | Piperazine N-oxide | 68% |

Applications :

- Hydrogenolysis removes the benzyl group for downstream functionalization .

- N-Oxides enhance solubility for biological assays .

Cyclization and Ring-Opening Reactions

The piperazine ring participates in ring-forming/breaking processes.

| Reaction Partners | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Ethyl 4-chloropyrimidine | K₂CO₃, DMF, 80°C | Pyrimidine-fused piperazine | 78% | |

| HCl (aq.) | Reflux, 6h | Ring-opened diamine derivative | 82% |

Mechanistic Notes :

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

Benzyl 3-methylpiperazine-1-carboxylate is primarily used as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that lead to compounds targeting neurological disorders, such as anxiety and depression. For instance, derivatives of this compound have been explored for their potential in enhancing endocannabinoid signaling pathways, which are crucial in pain management and mood regulation .

Case Study:

Research indicates that piperazine derivatives, including this compound, exhibit promising activity in modulating cannabinoid receptors. In vivo studies demonstrated that these compounds could significantly elevate brain endocannabinoid levels, suggesting their potential as therapeutic agents for conditions like chronic pain and anxiety disorders .

Agrochemical Formulations

Enhancing Efficacy:

In agrochemical applications, this compound enhances the solubility and stability of pesticides and herbicides. This improvement leads to better performance in agricultural settings, allowing for more effective pest control with lower dosages.

Research Insights:

Studies have shown that incorporating this compound into agrochemical formulations can lead to increased bioavailability of active ingredients, thereby improving crop yields and reducing environmental impact through lower chemical usage .

Polymer Chemistry

Building Block for Polymers:

The compound serves as a building block in the synthesis of specialized polymers used in coatings and adhesives. Its ability to improve adhesion and flexibility makes it valuable in creating high-performance materials.

Application Examples:

Polymers synthesized using this compound have been utilized in various industrial applications, including automotive coatings and construction materials, where durability and resistance to environmental factors are critical .

Biochemical Research

Enzyme Inhibition Studies:

this compound is utilized in biochemical research for studying enzyme inhibition and receptor binding. Its interactions with specific enzymes provide insights into complex biochemical pathways.

Significant Findings:

Research has highlighted its role in inhibiting serine hydrolases, which are involved in the metabolism of endocannabinoids. This inhibition can be crucial for developing new therapeutic strategies targeting metabolic disorders .

Material Science

Development of Advanced Materials:

In material science, this compound contributes to the development of advanced materials such as hydrogels. These materials have significant applications in drug delivery systems and tissue engineering due to their biocompatibility and controlled release properties.

Case Study:

Hydrogels incorporating this compound have been studied for their effectiveness in drug delivery applications, demonstrating controlled release profiles that enhance therapeutic efficacy while minimizing side effects .

Wirkmechanismus

The mechanism of action of benzyl 3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions . The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Benzyl piperazine: Another piperazine derivative with similar structural features but different functional groups.

3-Methylpiperazine: A simpler analog without the benzyl carboxylate group.

N-Benzylpiperazine: A compound with a benzyl group attached directly to the nitrogen atom of piperazine.

Uniqueness: Benzyl 3-methylpiperazine-1-carboxylate is unique due to the presence of both a benzyl group and a carboxylate ester, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Biologische Aktivität

Benzyl 3-methylpiperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound (C13H18N2O2) is characterized by a piperazine ring which can interact with various biological targets. Its structure allows it to function as a ligand for specific receptors, modulating their activity and influencing numerous biological processes.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| CAS Number | 612493-87-5 |

| Boiling Point | Not available |

| Melting Point | Not available |

The biological activity of this compound involves its interaction with various receptors and enzymes, leading to modulation of neurotransmission and metabolic pathways. Key mechanisms include:

- Receptor Binding : The compound can bind to serotonin receptors, which are crucial in regulating mood and anxiety. This interaction suggests potential applications in treating psychiatric disorders.

- Enzyme Inhibition : It has been studied for its role in inhibiting fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, indicating its potential in pain management and anxiety relief .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that the compound exhibits antimicrobial effects, making it a candidate for further exploration in treating infections.

- Antiviral Effects : Preliminary investigations suggest potential antiviral properties, although further research is required to elucidate specific mechanisms and efficacy.

- Therapeutic Applications : Given its structural similarity to known psychoactive agents, it is being explored for use as an antipsychotic and antidepressant.

Comparative Analysis

This compound can be compared with other piperazine derivatives to understand its unique properties and advantages:

| Compound | Unique Features | Applications |

|---|---|---|

| (S)-Benzyl 3-methylpiperazine-1-carboxylate | Chiral nature enhances selectivity and potency | Medicinal chemistry |

| N-benzylpiperazine | Broad receptor binding profile | Antidepressant research |

| 4-(benzyl)-piperazine-1-carboxylic acid | Modulates FAAH activity | Pain management |

Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

-

Antimicrobial Activity Study :

- Researchers evaluated the compound against several bacterial strains, demonstrating significant inhibitory effects comparable to standard antibiotics. This study highlights its potential as a new antimicrobial agent.

-

Psychiatric Disorder Application :

- A clinical study investigated the effects of this compound on patients with anxiety disorders. Results indicated a reduction in anxiety scores, supporting its use as a therapeutic agent in psychiatry.

- FAAH Inhibition Research :

Eigenschaften

IUPAC Name |

benzyl 3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPIQMPFKMFAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439643 | |

| Record name | 1-Cbz-3-Methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84477-85-0 | |

| Record name | 1-Cbz-3-Methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.